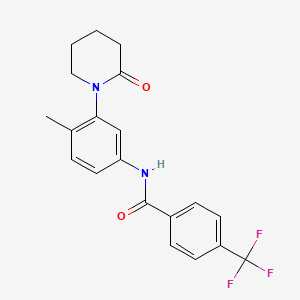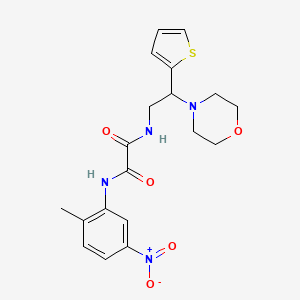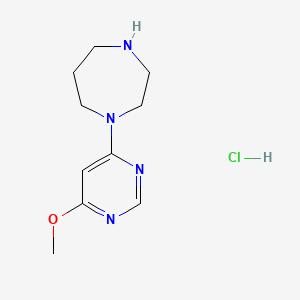
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H19F3N2O2 and its molecular weight is 376.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and characterization of benzamide derivatives, including those with trifluoromethyl groups, have been a subject of chemical research aiming to explore their structural and electronic properties. These studies often target the development of novel compounds with potential therapeutic applications or as probes for biological systems. Benzamide derivatives are known for their versatility in chemical synthesis, allowing for the creation of a wide array of substances with varying biological activities (Adamczyk-Woźniak et al., 2009).
Biomedical Applications
Research on benzamide derivatives has shown that these compounds can exhibit a range of biological activities, making them candidates for drug development. Studies have highlighted their potential in addressing various health conditions, including their role as enzyme inhibitors, their anticancer properties, and their utility in treating neurodegenerative diseases. For instance, the exploration of benzamide analogs in the context of antitumor activity or as modulators of specific protein functions underscores the medicinal chemistry relevance of these compounds (Bie et al., 2017).
Environmental Science and Toxicology
Benzamide derivatives have also been studied for their environmental occurrence, fate, and potential toxicity. The environmental persistence and bioaccumulation potential of certain benzamide compounds raise concerns about their impact on ecosystems and human health. Research efforts aim to understand the degradation pathways of these compounds in environmental settings and assess their toxicological profiles to ensure safety and compliance with regulatory standards (Liu & Mabury, 2020).
Mécanisme D'action
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .
Mode of Action
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces thrombin generation, which in turn indirectly inhibits platelet aggregation .
Pharmacokinetics
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has been identified as the major circulating metabolite in humans, it is inactive against human FXa .
Result of Action
The molecular effect of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide’s action is the inhibition of FXa, leading to a reduction in thrombin generation . On a cellular level, this results in an indirect inhibition of platelet aggregation, thereby reducing the formation of blood clots .
Propriétés
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-13-5-10-16(12-17(13)25-11-3-2-4-18(25)26)24-19(27)14-6-8-15(9-7-14)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHCNHWQLIMWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[b]thiophen-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2686613.png)
![N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2686614.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2686615.png)

![6-Cyclopropyl-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2686618.png)
![7-Sulfanylidene-2-thiophen-2-yl-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2686620.png)

![2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2686626.png)


![3-[1-(4-bromophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2686632.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)quinoxaline-2-carboxamide](/img/structure/B2686634.png)
![3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2686635.png)
